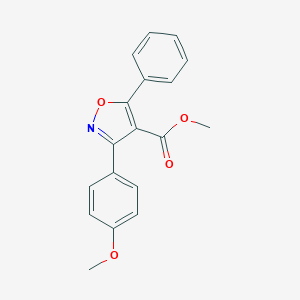

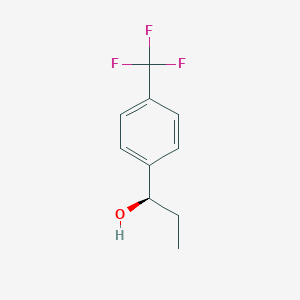

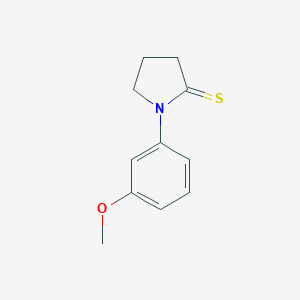

![molecular formula C7H7N5O2S B040461 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 113967-71-8](/img/structure/B40461.png)

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H7N5O2S and its molecular weight is 225.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Supramolecular Architecture

- The molecular structure of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is studied in different crystal environments. This molecule is of interest due to the potential biological activity of its coordination compounds. Its different solvates exhibit unique structural arrangements through hydrogen-bonding interactions and weak π-π stacking interactions, leading to diverse three-dimensional supramolecular architectures (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Synthesis and Biological Activity

- Efficient and regioselective synthesis methods for derivatives of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine have been developed. These derivatives are significant due to their role as a privileged scaffold in the preparation of biologically active compounds. The synthesis methods reported may be useful for the creation of compounds with potential to inhibit influenza virus RNA polymerase (Massari et al., 2017).

Antimicrobial Properties and Coordination Compounds

- Triorganotin(IV) complexes of this compound have been synthesized and characterized. These complexes show in vitro antimicrobial activity against Gram-positive bacteria, highlighting their potential use in medical applications (Ruisi et al., 2010).

Fungicidal Activities

- Novel derivatives based on the 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine structure have been synthesized and demonstrated to exhibit significant fungicidal activities. This underlines the potential of these compounds in agricultural applications (Li De-jiang, 2008).

Tuberculostatic Activity

- Structural analogs of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity. These studies are significant for developing new treatments for tuberculosis (Titova et al., 2019).

Synthesis of Polycondensed Heterocycles

- Research has been conducted on using partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, a derivative of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, as synthons for the preparation of polycondensed heterocycles. This work is essential for the development of new chemical compounds with potential applications in various fields (Chernyshev et al., 2014; Chernyshev et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets and cause changes that lead to inhibition of certain biological processes .

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells , and improved anti-inflammatory activity .

Propriétés

IUPAC Name |

7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVRZGGAFXBZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379242 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113967-71-8 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in crystalline form?

A1: This compound exhibits interesting structural features depending on the solvent present during crystallization.

- Dimethylformamide (DMF) monosolvate: When crystallized with DMF, the compound forms a layered structure. These layers are held together by N...O hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the DMF molecule in the adjacent layer [].

- Monohydrate: In the presence of water, the compound forms a monohydrate. This structure is characterized by a network of O...O and N...O hydrogen bonds, with water molecules playing a crucial role in bridging adjacent molecules. Additionally, weak π-π stacking interactions contribute to the overall stability of the three-dimensional supramolecular architecture [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

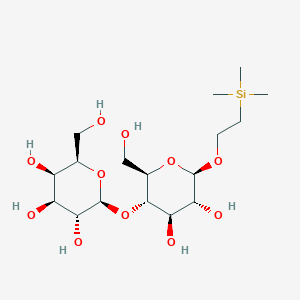

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

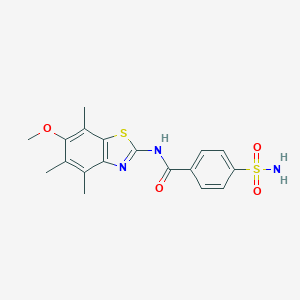

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

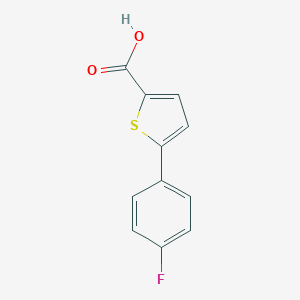

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)